N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
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Overview
Description
N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and a dichlorothiophene carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the process is economically viable .
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce new functional groups, potentially leading to compounds with enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . The compound’s structure allows it to interact with key enzymes and receptors, disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share a similar thiazole and benzo[d][1,3]dioxole structure but differ in their substituents.
Thiazole derivatives: These compounds have diverse biological activities, including antimicrobial, antifungal, and antitumor properties.
Uniqueness
N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cause cell cycle arrest makes it a promising candidate for further development as an antitumor agent .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3S2/c16-12-4-8(13(17)24-12)14(20)19-15-18-5-11(23-15)7-1-2-9-10(3-7)22-6-21-9/h1-5H,6H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZUFQKNGRNUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(S3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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